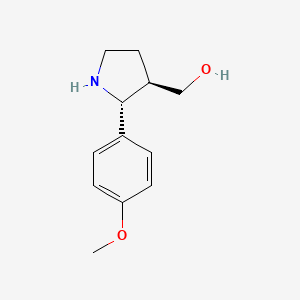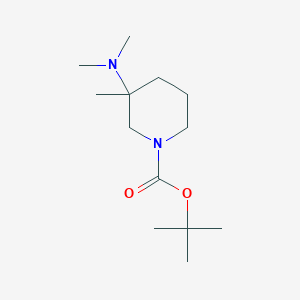
tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a dimethylamino group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-(dimethylamino)-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability, reactivity, and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C13H26N2O2 |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
tert-butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-8-13(4,10-15)14(5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
VRYYQRAUDOOWNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


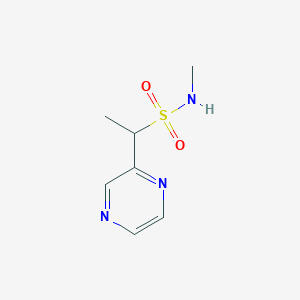
![7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
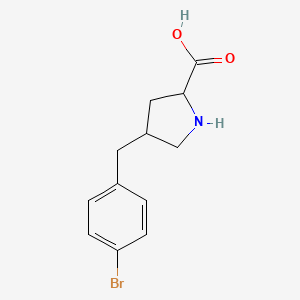
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
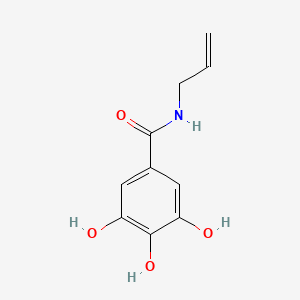
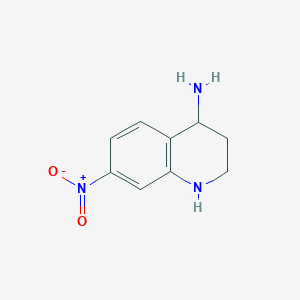
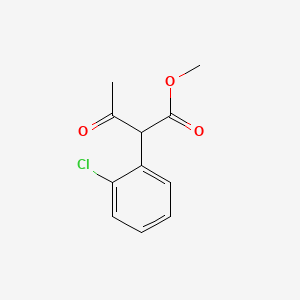
![(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B12327701.png)

![2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol](/img/structure/B12327704.png)
![4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12327712.png)
